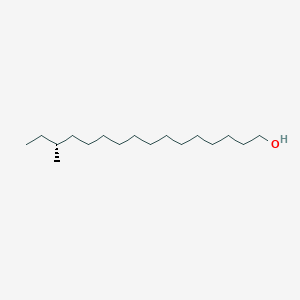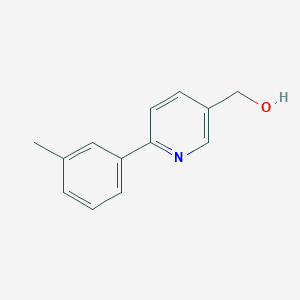
(6-M-Tolylpyridin-3-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-M-Tolylpyridin-3-YL)methanol: is an organic compound with the molecular formula C12H13NO It is a derivative of pyridine, featuring a methyl group at the 6-position and a hydroxymethyl group at the 3-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-M-Tolylpyridin-3-YL)methanol typically involves the reaction of 6-methylpyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions: (6-M-Tolylpyridin-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: 6-M-Tolylpyridine-3-carboxylic acid.
Reduction: 6-M-Tolylpyridin-3-ylmethanol.
Substitution: 6-Nitro-3-methylpyridine.
Applications De Recherche Scientifique
Chemistry: (6-M-Tolylpyridin-3-YL)methanol is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and as a ligand in coordination chemistry.
Biology: In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure allows for modifications that could lead to the discovery of new drugs with therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of (6-M-Tolylpyridin-3-YL)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(6-Methylpyridin-3-yl)methanol: Similar structure but lacks the tolyl group.
(6-Ethylpyridin-3-yl)methanol: Similar structure with an ethyl group instead of a methyl group.
(6-Phenylpyridin-3-yl)methanol: Similar structure with a phenyl group instead of a methyl group.
Uniqueness: (6-M-Tolylpyridin-3-YL)methanol is unique due to the presence of both a tolyl group and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H13NO |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
[6-(3-methylphenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C13H13NO/c1-10-3-2-4-12(7-10)13-6-5-11(9-15)8-14-13/h2-8,15H,9H2,1H3 |
Clé InChI |
MBHAPTLMXSFBBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]-](/img/structure/B12600255.png)
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12600258.png)
![N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12600286.png)
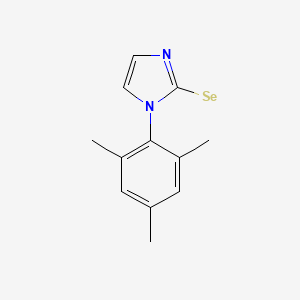
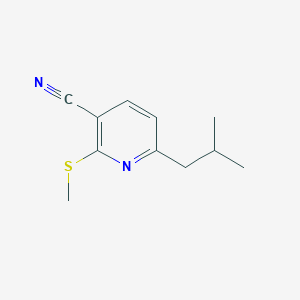
![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)



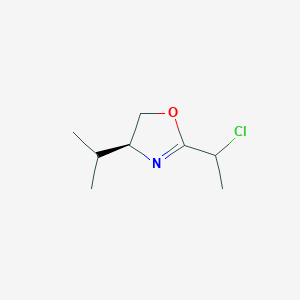

![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)
